molecular formula C15H18N4O4S B12182623 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

Cat. No.: B12182623
M. Wt: 350.4 g/mol
InChI Key: GWRLBYNCHIMRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the piperazino group and the methylsulfonyl moiety in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps, including the formation of the quinazolinone core and the subsequent introduction of the piperazino and methylsulfonyl groups. One common method involves the cyclization of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the alkylation of the quinazolinone with a suitable halide to introduce the 2-oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the quinazolinone core .

Scientific Research Applications

3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone lies in its specific combination of the quinazolinone core, piperazino group, and methylsulfonyl moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C15H18N4O4S/c1-24(22,23)19-8-6-17(7-9-19)14(20)10-18-11-16-13-5-3-2-4-12(13)15(18)21/h2-5,11H,6-10H2,1H3

InChI Key

GWRLBYNCHIMRQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.